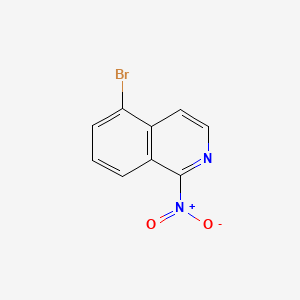
5-Bromo-1-nitroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-nitroisoquinoline is an organic compound with the molecular formula C9H5BrN2O2 It is a derivative of isoquinoline, featuring both a bromine atom and a nitro group attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-nitroisoquinoline typically involves the bromination of isoquinoline followed by nitration. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination . The nitration step is then performed using potassium nitrate under controlled conditions to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed reactions are commonly used for substitution reactions involving the bromine atom.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Various substituted isoquinoline derivatives.
Reduction: 5-Bromo-1-aminoisoquinoline.
Oxidation: Oxidized isoquinoline derivatives.
Scientific Research Applications
5-Bromo-1-nitroisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-nitroisoquinoline involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Bromo-1-nitroisoquinoline: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Uniqueness
5-Bromo-1-nitroisoquinoline is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
1217440-57-7 |
|---|---|
Molecular Formula |
C9H5BrN2O2 |
Molecular Weight |
253.055 |
IUPAC Name |
5-bromo-1-nitroisoquinoline |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-3-1-2-7-6(8)4-5-11-9(7)12(13)14/h1-5H |
InChI Key |
NQVFXQBKVSLJID-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2[N+](=O)[O-])C(=C1)Br |
Synonyms |
5-BROMO-1-NITRO-ISOQUINOLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















